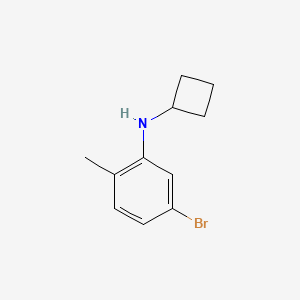

5-bromo-N-cyclobutyl-2-methylaniline

Overview

Description

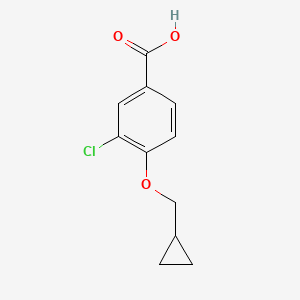

5-bromo-N-cyclobutyl-2-methylaniline is a chemical compound with the molecular formula C11H14BrN . It is a clear yellow to brown liquid after melting .

Molecular Structure Analysis

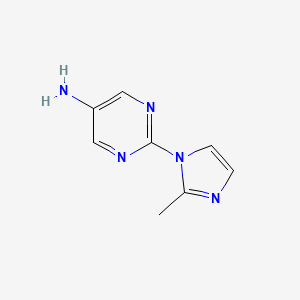

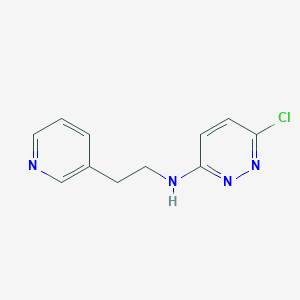

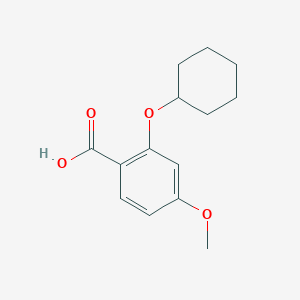

The molecular structure of 5-bromo-N-cyclobutyl-2-methylaniline consists of a cyclobutyl group (a four-carbon ring) attached to a nitrogen atom, which is also attached to a benzene ring. The benzene ring is substituted with a bromine atom and a methyl group .Physical And Chemical Properties Analysis

5-bromo-N-cyclobutyl-2-methylaniline is a clear yellow to brown liquid after melting . It has a refractive index of 1.6120 to 1.6140 at 20°C .Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis of related compounds often involves multi-step reactions, highlighting the complexity and versatility of these molecules in organic chemistry. For example, a six-step synthetic route from 4-chloro-2-methylaniline to a key intermediate for an anti-HIV/AIDS drug showcases the intricate synthesis processes involved in medicinal chemistry (Gazvoda et al., 2018).

- Another study focused on the multikilogram-scale synthesis of a biphenyl carboxylic acid derivative, utilizing a Pd/C-mediated Suzuki coupling approach. This highlights the importance of these compounds in large-scale organic synthesis and potential pharmaceutical applications (Ennis et al., 1999).

- A series of analogs synthesized through Suzuki cross-coupling reactions demonstrated the ability to incorporate various functional groups, showcasing the flexibility of these compounds in organic synthesis and potential applications in material science or drug development (Rizwan et al., 2021).

Potential Applications

- The application of these compounds extends beyond synthesis to include investigations into their physical properties, such as their reactivity, structural features, and potential for forming more complex molecules. For example, density functional theory (DFT) investigations can provide insight into the electronic properties and reactivity of synthesized analogs, which is crucial for designing materials with specific optical or electronic characteristics (Rizwan et al., 2021).

- The study of the selectivity in bromination reactions of aniline and N-substituted anilines encapsulated in β-cyclodextrin highlights the potential of these compounds in selective organic transformations, which could be beneficial in developing more efficient and selective synthetic routes in pharmaceutical manufacturing (Velusamy et al., 1996).

Safety And Hazards

5-bromo-2-methylaniline, a related compound, is harmful in contact with skin, if inhaled, or if swallowed. It causes skin and eye irritation and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection, and ensuring good ventilation .

properties

IUPAC Name |

5-bromo-N-cyclobutyl-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-8-5-6-9(12)7-11(8)13-10-3-2-4-10/h5-7,10,13H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQCMACNNXDJEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)NC2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-cyclobutyl-2-methylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(2-Chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B1453743.png)

![4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B1453753.png)